

# Commercial Sources and Purity Grades of DIBA-H: A Technical Guide

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## Compound of Interest

Compound Name: DIBA

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Diisobutylaluminum hydride (**DIBA-H** or **DIBAL-H**) is a highly selective and powerful reducing agent pivotal in modern organic synthesis, particularly within pharmaceutical and fine chemical development. Its utility in transforming esters and nitriles to aldehydes, among other reductions, makes a thorough understanding of its commercial availability, purity, and analytical characterization essential for reproducible and scalable synthetic processes. This guide provides an in-depth overview of the commercial landscape of **DIBA-H**, its various purity grades, and the analytical methodologies employed to ensure its quality.

## Commercial Suppliers and Formulations

**DIBA-H** is commercially available from several major chemical suppliers, catering to a wide range of needs from small-scale research to bulk manufacturing for pharmaceutical production. Key global suppliers include, but are not limited to, Akzo Nobel, Albemarle Corporation, BASF SE, and Sigma-Aldrich (Merck KGaA).<sup>[1][2][3]</sup> These companies offer **DIBA-H** in various formulations, most commonly as solutions in hydrocarbon solvents to mitigate its pyrophoric nature and improve handling.

Supplier Category	Representative Companies	Common Formulations	Scale of Supply
Major Chemical Manufacturers	Akzo Nobel, Albemarle Corporation, BASF SE, Lanxess	Neat, Solutions in Toluene, Hexane, Heptane, Cyclohexane	Bulk, Industrial Quantities
Fine Chemical & Laboratory Suppliers	Sigma-Aldrich (Merck KGaA), TUODA INDUSTRY LIMITED, Otto Chemie Pvt. Ltd., Parchem	1.0 M, 1.2 M, 1.5 M solutions in various solvents (Toluene, Hexanes, THF, Dichloromethane)	Research (grams) to Pilot Scale (kilograms)

**DIBA-H** is typically sold as a 1.0 M or 25 wt. % solution in solvents like toluene, hexanes, or tetrahydrofuran (THF). The choice of solvent can be critical for specific reaction conditions and downstream processing.

## Purity Grades and Specifications

The purity of **DIBA-H** is a critical parameter that can significantly impact reaction outcomes, particularly in complex syntheses where side reactions can affect yield and purity of the desired product. Commercial suppliers offer various grades of **DIBA-H**, each with specific purity levels and intended applications.

Purity Grade	Typical Assay	Key Characteristics & Applications
Technical Grade	Variable, may be lower than 95%	Suitable for general industrial applications where high purity is not critical.
Reagent Grade	≥98%	Commonly used in academic and industrial research and development for general synthetic purposes. <a href="#">[1]</a>
High-Purity / Pharmaceutical Grade	≥99%	Intended for use in the synthesis of active pharmaceutical ingredients (APIs) and other applications requiring stringent quality control and minimal impurities. <a href="#">[1]</a>

Typical Impurities: The primary impurity in **DIBA-H** is often its precursor, triisobutylaluminum (TIBA). Other potential impurities can include other aluminum alkyls and oxidation or hydrolysis products. The manufacturing process, which involves the thermal decomposition of TIBA, is designed to minimize these impurities.[\[4\]](#)

Certificate of Analysis (CoA): A Certificate of Analysis is a crucial document provided by the supplier that details the specific purity and physical properties of a particular batch of **DIBA-H**. For researchers and drug development professionals, it is imperative to request and review the CoA to ensure the quality and consistency of the reagent.

## Analytical Methods for Purity and Concentration Determination

Accurate determination of the hydride content in **DIBA-H** solutions is crucial for stoichiometric control in reactions. Several analytical methods are employed for this purpose.

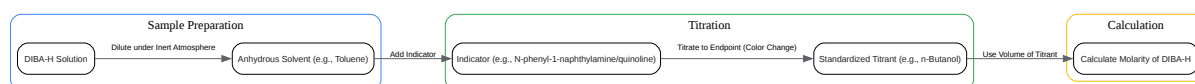
### Titration Methods

Titration is a common and reliable method for determining the concentration of active hydride in **DIBA-H** solutions.

#### Protocol for Titration of **DIBA-H**:

A common method involves the use of a standard solution of a compound that reacts stoichiometrically with the hydride. One such method involves the use of N-phenyl-1-naphthylamine and quinoline.

#### Workflow for **DIBA-H** Titration:



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Figure 1: General workflow for the titration of **DIBA-H** to determine active hydride concentration.

## Gas Chromatography (GC)

Gas chromatography can be used to assess the purity of **DIBA-H** and quantify impurities like residual triisobutylaluminum. Due to the high reactivity of **DIBA-H**, direct injection is not feasible. Indirect methods, such as derivatization, are typically employed.

#### Protocol Outline for GC Analysis of **DIBA-H**:

- **Derivatization:** A sample of the **DIBA-H** solution is carefully reacted with a proton source, such as an alcohol (e.g., isopropanol), in an inert solvent. This reaction quantitatively converts **DIBA-H** to isobutane and the corresponding aluminum alkoxide.
- **GC Analysis:** The resulting solution containing isobutane is then analyzed by GC with a flame ionization detector (FID). The amount of isobutane generated is directly proportional to

the amount of active hydride in the original sample.

- Quantification: The concentration of **DIBA-H** can be determined by comparing the isobutane peak area to that of a known internal standard.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the purity and concentration of **DIBA-H**.<sup>[5][6][7][8][9]</sup>

<sup>1</sup>H NMR Analysis:

- Sample Preparation: A known amount of the **DIBA-H** solution is carefully quenched in a deuterated solvent (e.g., benzene-d<sub>6</sub>) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
- Data Acquisition: A <sup>1</sup>H NMR spectrum is acquired with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).
- Analysis: The concentration of **DIBA-H** is determined by comparing the integral of the isobutyl protons of the quenched **DIBA-H** (now in a less reactive form) to the integral of the protons of the internal standard.

## Experimental Protocols for DIBA-H Reactions

The following provides a general protocol for a common application of **DIBA-H**: the reduction of an ester to an aldehyde.

### General Protocol for the Reduction of an Ester to an Aldehyde

This procedure is illustrative and may require optimization for specific substrates.

Reaction Setup and Execution:

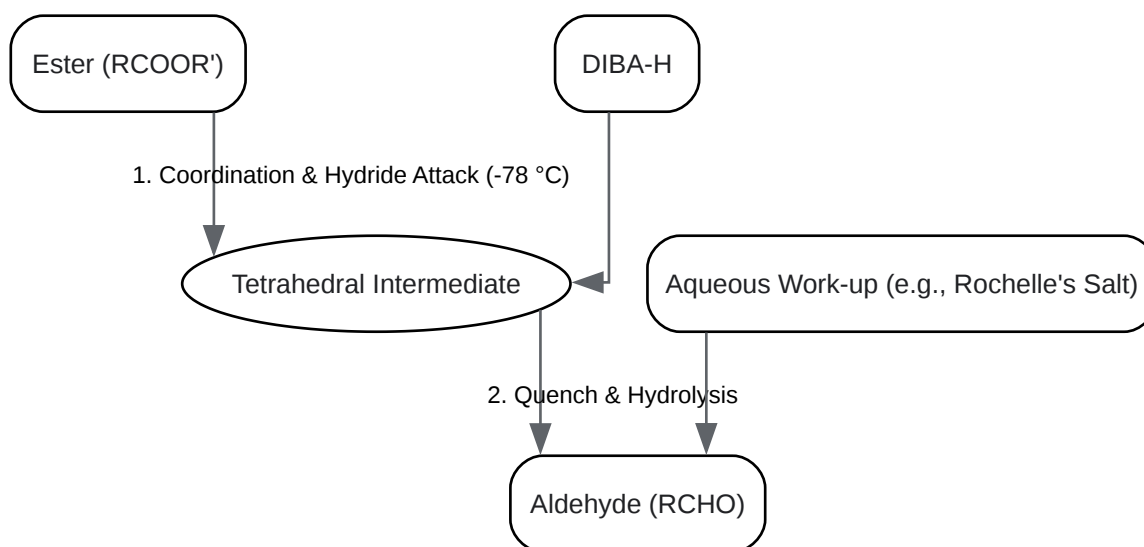
- A solution of the ester (1 equivalent) in a dry, aprotic solvent (e.g., toluene, dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen, argon).

- A solution of **DIBA-H** (1.0-1.2 equivalents) in a suitable solvent is added dropwise to the cooled ester solution, maintaining the temperature at -78 °C.
- The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

#### Quenching and Work-up:

- Upon completion, the reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol to consume excess **DIBA-H**.
- The reaction mixture is then allowed to warm to room temperature.
- A saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, and the mixture is stirred vigorously until two clear layers form.<sup>[10][11][12]</sup> This step is crucial for breaking up the aluminum salts and facilitating extraction.
- The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
- The crude product is then purified by an appropriate method, such as column chromatography.

#### Signaling Pathway for Ester Reduction by **DIBA-H**:



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Figure 2: Simplified pathway for the reduction of an ester to an aldehyde using **DIBA-H**.

## Conclusion

For researchers and professionals in drug development, a comprehensive understanding of the commercial sources, purity grades, and analytical characterization of **DIBA-H** is paramount for achieving reliable and reproducible synthetic outcomes. Careful selection of the appropriate grade of **DIBA-H**, coupled with rigorous analytical verification of its concentration, ensures the quality and consistency required for the synthesis of complex molecules and active pharmaceutical ingredients. The detailed protocols provided in this guide serve as a valuable resource for the effective and safe utilization of this important reagent.

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